3-methyl-1-phenyl-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-1H-pyrazol-5-ol
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Overview
Description
3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction yields high to excellent purity products, which can be isolated by simple filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium acetate, various benzaldehydes, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Some derivatives of this compound have demonstrated cytotoxic properties against cancer cell lines.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL exerts its effects involves interaction with various molecular targets. For instance, its cytotoxic effects on cancer cells are mediated through the activation of autophagy proteins and p53-mediated apoptosis . The compound’s radical scavenging activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its free radical scavenging properties.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These derivatives have shown similar biological activities, including cytotoxicity against cancer cells.
Uniqueness
What sets 3-METHYL-1-PHENYL-4-({[4-(2-PHENYL-1-DIAZENYL)PHENYL]IMINO}METHYL)-1H-PYRAZOL-5-OL apart is its unique structural motif, which allows for a diverse range of chemical reactions and biological activities. Its ability to act as a radical scavenger and its cytotoxic properties make it a valuable compound in both research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19N5O |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-[(4-phenyldiazenylphenyl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H19N5O/c1-17-22(23(29)28(27-17)21-10-6-3-7-11-21)16-24-18-12-14-20(15-13-18)26-25-19-8-4-2-5-9-19/h2-16,27H,1H3 |
InChI Key |
UCUIIUCCHQVACM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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